2-(2-methoxyphenoxy)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide
Description
This compound features a fused [1,3]thiazolo[4,5-g][1,3]benzothiazole core, a methyl group at the 7-position, and a 2-methoxyphenoxyacetamide side chain. The methoxyphenoxy group introduces electron-donating effects, which may enhance solubility and influence pharmacodynamic interactions .
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c1-10-19-11-7-8-12-17(16(11)25-10)26-18(20-12)21-15(22)9-24-14-6-4-3-5-13(14)23-2/h3-8H,9H2,1-2H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMHXLWLRRWHIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)COC4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)acetamide typically involves multiple steps, starting with the preparation of the core benzo bis(thiazole) structure. This can be achieved through the cyclization of appropriate thioamide precursors under acidic conditions. The methoxyphenoxy group is then introduced via nucleophilic substitution reactions, often using methoxyphenol and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The compound can be reduced to modify the thiazole rings or the acetamide group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield phenolic derivatives, while reduction of the thiazole rings can lead to partially or fully saturated thiazole derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific molecular pathways.
Industry: The compound’s properties may be useful in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The methoxyphenoxy group may facilitate binding to certain proteins or enzymes, while the benzo bis(thiazole) structure could play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
2-(2,5-Dioxopyrrolidin-1-yl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide ()
- Core Structure : Shares the same thiazolo-benzothiazole core.
- Key Difference: The 2,5-dioxopyrrolidinyl substituent replaces the methoxyphenoxy group.
- Implications: The cyclic ketone group may increase hydrogen-bonding capacity but reduce lipophilicity compared to the methoxyphenoxy group. Likely lower metabolic stability due to the lactam ring’s susceptibility to hydrolysis .
N-(2-Methylphenyl)-2-((1,2,4)triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide ()
- Core Structure : Triazolo-benzothiazole instead of thiazolo-benzothiazole.
- Key Difference : A sulfur atom bridges the acetamide and triazolo-benzothiazole, unlike the oxygen-based linkage in the target compound.
- The triazolo ring introduces additional nitrogen atoms, which could alter binding specificity in enzymatic targets .
Table 1: Structural and Functional Comparisons
Biological Activity
The compound 2-(2-methoxyphenoxy)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a methoxyphenoxy group linked to a thiazolo-benzothiazole moiety via an acetamide functional group. This unique arrangement is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with similar thiazolo-benzothiazole structures exhibit significant antimicrobial properties. For instance, derivatives of 2-mercaptobenzothiazole have shown effectiveness against various pathogens, including bacteria and fungi. A study reported that certain benzothiazole derivatives demonstrated promising activity against Candida albicans with minimum inhibitory concentrations (MIC) as low as 15.6 μg/mL .
Anticancer Activity
The anticancer potential of thiazolo-benzothiazole derivatives has been explored in several studies. For example, compounds synthesized from this class were evaluated for their antiproliferative effects on human cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). Some derivatives exhibited moderate inhibitory activities against these cell lines .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | SK-Hep-1 | 15.0 | |
| Compound B | MDA-MB-231 | 20.5 | |
| Compound C | NUGC-3 | 18.0 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated. Thiazole derivatives have been identified as inhibitors of various enzymes such as monoamine oxidase and heat shock protein 90. These enzymes play crucial roles in cancer progression and neurodegenerative diseases .
Case Studies
A notable study focused on the synthesis of thiazolo-benzothiazole derivatives, which were screened for their biological activities. Among the synthesized compounds, several showed significant inhibition of cancer cell proliferation and enzyme activity related to tumor growth .
In another investigation, a series of benzothiazole derivatives were tested against Escherichia coli and Staphylococcus aureus, revealing substantial antimicrobial activity with inhibition zones ranging from 20–25 mm .
Q & A
Q. What synthetic routes are recommended for preparing 2-(2-methoxyphenoxy)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide?
Answer: The synthesis typically involves sequential ring formation and functionalization:
- Step 1: Construct the [1,3]thiazolo[4,5-g][1,3]benzothiazole core via cyclization of substituted thioureas or via condensation reactions under acidic conditions .
- Step 2: Introduce the 7-methyl group using alkylation or methylation reagents (e.g., methyl iodide) .
- Step 3: Attach the 2-methoxyphenoxyacetamide moiety via nucleophilic acyl substitution. This step often employs chloroacetyl chloride intermediates and potassium carbonate in polar aprotic solvents (e.g., DMF) to facilitate coupling .
- Key Considerations: Monitor reaction progress using TLC and optimize yields by adjusting solvent polarity (e.g., DMF vs. dichloromethane) and temperature .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer: A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Infrared Spectroscopy (IR): Detect C=O stretching (~1660–1680 cm⁻¹) and aromatic C-H vibrations .
- Elemental Analysis: Validate purity by comparing calculated vs. experimental C, H, N, S percentages. Discrepancies >0.3% suggest impurities .
Q. How can researchers design preliminary biological activity assays for this compound?
Answer: Begin with in vitro screening:
- Antimicrobial Assays: Use disc diffusion or microdilution methods against C. albicans or A. flavus. Compare inhibition zones to miconazole as a positive control .
- Cytotoxicity Testing: Employ MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .
- Enzyme Inhibition: Screen against kinases or proteases using fluorometric substrates. For example, monitor ATPase activity via malachite green assays .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale (>10 mmol) production in academic settings?
Answer:
- Solvent Optimization: Replace DMF with less viscous solvents (e.g., acetonitrile) to improve mixing and reduce reaction time .
- Catalyst Screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- Flow Chemistry: Use microreactors for exothermic steps (e.g., thiazole ring formation) to improve heat dissipation and scalability .
- Workup Strategies: Employ liquid-liquid extraction with ethyl acetate/water to isolate the product and minimize losses during purification .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?
Answer:
- Validation Steps:
- Repeat experiments under anhydrous conditions to rule out solvent or moisture artifacts .
- Use 2D NMR (COSY, HSQC) to assign ambiguous peaks and confirm coupling patterns .
- Compare experimental data with structurally analogous compounds (e.g., ’s adamantane derivative) to identify substituent effects .
- Computational Aids: Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and validate assignments .
Q. What strategies are recommended for studying this compound’s stability under physiological conditions?
Answer:
- pH Stability: Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Analyze degradation via HPLC and identify byproducts using LC-MS .
- Oxidative Stress Testing: Expose to H₂O₂ or cytochrome P450 enzymes to simulate metabolic breakdown. Monitor using UV-Vis spectroscopy .
- Light Sensitivity: Conduct photostability studies under UV/visible light (ICH Q1B guidelines). Use amber glassware to control light exposure .
Q. How can molecular docking studies predict this compound’s interactions with biological targets?
Answer:
Q. What experimental approaches can elucidate the role of the methoxyphenoxy group in biological activity?
Answer:
- Structure-Activity Relationship (SAR): Synthesize analogs with substituent variations (e.g., -OCH₃ → -NO₂, -Cl) and compare bioactivity .
- Competitive Binding Assays: Use fluorescence anisotropy to measure displacement of known ligands (e.g., ATP in kinase assays) .
- Pharmacophore Modeling: Identify essential features (e.g., methoxy oxygen as a hydrogen bond acceptor) using Schrödinger’s Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
